tert-Butyl (1-ethylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-ethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a piperidine ring substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate typically involves the reaction of 1-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 1-ethylpiperidine in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-ethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or alcohols.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed
Hydrolysis: 1-ethylpiperidine and carbon dioxide.
Substitution: Various substituted carbamates.
Deprotection: 1-ethylpiperidine.
Scientific Research Applications
tert-Butyl (1-ethylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (1-ethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is removed, releasing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the piperidine ring.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynylphenyl group instead of the piperidine ring.
tert-Butyl (1-piperidinyl)carbamate: Similar structure but without the ethyl substitution on the piperidine ring.
Uniqueness
tert-Butyl (1-ethylpiperidin-4-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the ethyl-substituted piperidine ring. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(1-ethylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-8-6-10(7-9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOXFFYHDMNFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609858 |
Source
|
Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-56-7 |
Source
|
Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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